molecular formula C23H21F3N2O4 B12156595 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one

Cat. No.: B12156595
M. Wt: 446.4 g/mol
InChI Key: HQFHOXBCVCQGJU-UHFFFAOYSA-N
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Description

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core, which is substituted with multiple functional groups, including fluorine atoms, a methoxy group, and a phenylmorpholinyl carbonyl group.

Preparation Methods

The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the quinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

    Attachment of the phenylmorpholinyl carbonyl group: This step involves the coupling of the quinoline core with the phenylmorpholinyl carbonyl group using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control.

Scientific Research Applications

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one can be compared with similar compounds such as:

    6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid: This compound has a similar quinoline core but different substituents.

    6,8-difluoro-1-(2-fluoroethyl)-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester: Another similar compound with variations in the substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21F3N2O4

Molecular Weight

446.4 g/mol

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-(2-phenylmorpholine-4-carbonyl)quinolin-4-one

InChI

InChI=1S/C23H21F3N2O4/c1-31-22-17(25)11-15-20(19(22)26)27(8-7-24)12-16(21(15)29)23(30)28-9-10-32-18(13-28)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10,13H2,1H3

InChI Key

HQFHOXBCVCQGJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)N3CCOC(C3)C4=CC=CC=C4)CCF)F

Origin of Product

United States

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